REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1C)([O-:3])=[O:2].BrN1[C:17](=[O:18])CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:10][C:6]1[CH:7]=[C:8]([CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:17]=[O:18]
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1)C)C
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Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours with a mechanical stirrer
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Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitated succinimide was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
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DISSOLUTION
|
Details
|
The oily residue was dissolved in chloroform (800 ml)
|
Type
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ADDITION
|
Details
|
bistetrabutyl ammonium chromate (420 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
diluted with benzene (500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The salts were washed with ethyl acetate until no desired material
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |